molecular formula C11H9NO4 B2579791 3-(2,3-Dioxoindolin-5-yl)propanoic acid CAS No. 1401319-04-7

3-(2,3-Dioxoindolin-5-yl)propanoic acid

Cat. No. B2579791
CAS RN: 1401319-04-7
M. Wt: 219.196
InChI Key: FEJGBTBSYFKTPB-UHFFFAOYSA-N
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Description

“3-(2,3-Dioxoindolin-5-yl)propanoic acid” is a compound with the CAS Number: 81250-90-0 . Its molecular weight is 219.2 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) . The compound has a planar structure .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds like N‐Phthaloyl‐dl‐alanine and Caffeine–N-phthaloyl-β-alanine (1/1) have provided insights into their crystal structures, showcasing the importance of hydrogen bonding in the crystallization process. These investigations have enhanced our understanding of the molecular arrangements and interactions within the crystals, which can be pivotal for the design of new materials and drugs (Wheeler, Gordineer, & Deschamps, 2004); (Bhatti, Yunus, Shah, & Flörke, 2012).

Antimicrobial and Antitubercular Activities

The search for new antimicrobial agents has led to the development of 4-aminophenylacetic acid derivatives and carbodithioate derivatives, which have shown promising antimicrobial, antifungal, antitubercular, and antimalarial activities. These studies highlight the potential of 3-(2,3-Dioxoindolin-5-yl)propanoic acid derivatives as leads for the development of new therapeutic agents (Bedair et al., 2006); (Akhaja & Raval, 2013).

Antioxidant Activity

Research into bis-isatin carbohydrazone and thiocarbohydrazone derivatives has unveiled compounds with significant antioxidant properties, useful for combating oxidative stress-related diseases. These findings demonstrate the therapeutic potential of this compound derivatives in the prevention and treatment of conditions arising from oxidative stress (Muğlu, Çavuş, Bakır, & Yakan, 2019).

Antiepileptic Activity

The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines have opened new avenues for antiepileptic drug development. These compounds, derived from this compound, have shown promising results in models of epilepsy, indicating their potential as antiepileptic medications (Asadollahi et al., 2019).

Solar Cell Applications

The engineering of organic sensitizers for solar cell applications is another intriguing area of research involving this compound derivatives. These studies focus on the synthesis of novel organic molecules that can improve the efficiency of solar cells, underscoring the versatility of this compound derivatives in renewable energy technologies (Kim et al., 2006).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H302 . Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

3-(2,3-dioxo-1H-indol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9(14)4-2-6-1-3-8-7(5-6)10(15)11(16)12-8/h1,3,5H,2,4H2,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJGBTBSYFKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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